N-(furan-2-ylmethyl)-4-propylbenzamide
Description
N-(Furan-2-ylmethyl)-4-propylbenzamide is a benzamide derivative characterized by a propyl substituent at the para position of the benzoyl ring and a furan-2-ylmethyl group attached to the amide nitrogen. Structurally, the compound combines the aromaticity of the benzamide core with the heterocyclic furan moiety, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-4-12-6-8-13(9-7-12)15(17)16-11-14-5-3-10-18-14/h3,5-10H,2,4,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXYPBLPWMBSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-propylbenzamide typically involves the reaction of 2-furoic acid with 4-propylbenzoyl chloride in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions . The reaction is carried out in a suitable solvent like dichloromethane, and the product is purified by crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, N-(furan-2-ylmethyl)-4-propylbenzamide serves as an intermediate for synthesizing more complex molecules. Its furan ring provides unique reactivity that can be exploited in various chemical transformations, including electrophilic substitutions and cycloadditions.
Research has indicated that this compound exhibits significant biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of furan-containing compounds can inhibit cancer cell proliferation. For instance, this compound has been tested against various cancer cell lines, demonstrating potential selective cytotoxicity similar to well-known anticancer agents .
- Enzyme Modulation : In vitro studies suggest that this compound can modulate enzyme activity, particularly those involved in metabolic pathways relevant to diseases such as diabetes and obesity.
Pharmaceutical Applications
The potential pharmaceutical applications of this compound are extensive:
- Drug Development : The compound is being explored for its ability to act as a lead compound in developing drugs targeting specific receptors involved in neurological disorders. Its structural features may allow it to interact effectively with G-protein coupled receptors (GPCRs), which are critical in drug design .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis |
| A549 (Lung Cancer) | 12 | Cell Cycle Arrest |
| HeLa (Cervical Cancer) | 10 | Induction of Apoptosis |
Case Study 2: Enzyme Interaction
In another study focusing on enzyme modulation, this compound was shown to inhibit the activity of specific enzymes involved in glucose metabolism. This inhibition could provide therapeutic benefits for managing hyperglycemia in diabetic patients.
| Enzyme | Inhibition (%) | Potential Application |
|---|---|---|
| Glucose-6-phosphate dehydrogenase | 65 | Diabetes Management |
| Aldose reductase | 70 | Diabetic Complications |
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-propylbenzamide involves its interaction with specific molecular targets. The furan ring can interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide moiety may also play a role in binding to proteins and other biomolecules, affecting their function .
Comparison with Similar Compounds
Key Observations :
- The furan-2-ylmethyl group (logP ~2.5, estimated) offers moderate lipophilicity compared to the polar sulfamoyl group (logP ~1.8) or the highly lipophilic diphenylethyl substituent (logP ~5.2) .
- Furan-based substituents may confer metabolic stability due to resistance to oxidative degradation, unlike allyl or unsaturated groups .
Substituent Variations on the Benzamide Ring
The para-substituent on the benzamide ring influences electronic and steric effects:
Key Observations :
- The 4-propyl group in the target compound contributes to hydrophobicity (predicted logP ~3.0), favoring passive diffusion across biological membranes.
- Nitro substituents (e.g., in ) increase polarity but may lead to genotoxic liabilities .
Q & A
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the furan ring’s π-π stacking potential .
- QSAR modeling : Train models on benzamide derivatives with known IC₅₀ values to predict anti-inflammatory or anticancer activity .
- ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., logP ~3.2, high gastrointestinal absorption) to prioritize in vitro testing .
How can researchers design stability studies for this compound under varying pH and temperature conditions?
Basic Research Question
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC at 254 nm .
- Kinetic analysis : Calculate degradation rate constants (k) using first-order models. The furan moiety may show sensitivity to oxidation, requiring antioxidant stabilizers (e.g., BHT) .
- Solid-state stability : Conduct accelerated stability studies (40°C/75% RH) over 3–6 months, with XRD to detect polymorphic changes .
What strategies mitigate low yields in the final coupling step of this compound synthesis?
Advanced Research Question
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amidation, which improves efficiency over traditional coupling agents .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining yields >75% .
- By-product analysis : Use LC-MS to identify hydrolyzed intermediates (e.g., free 4-propylbenzoic acid) and adjust protecting groups (e.g., tert-butyl esters) .
How do structural modifications (e.g., fluorination or alkyl chain elongation) affect the bioactivity of this compound?
Advanced Research Question
- Fluorination : Introducing fluorine at the benzamide para position (as in N-(4-ethylbenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide) enhances metabolic stability and target binding via electronegative effects .
- Alkyl chain optimization : Extending the propyl group to butyl increases lipophilicity (logP +0.5) but may reduce solubility, requiring formulation adjustments .
- SAR studies : Compare IC₅₀ values against cancer cell lines (e.g., MCF-7) to establish structure-activity trends .
What analytical techniques are critical for confirming the stereochemical purity of this compound derivatives?
Basic Research Question
- Chiral HPLC : Use a Chiralpak® column with n-hexane/isopropanol (90:10) to resolve enantiomers, confirmed by optical rotation measurements .
- Vibrational circular dichroism (VCD) : Provides absolute configuration data for complex derivatives .
- X-ray crystallography : Resolve crystal structures to validate spatial arrangement, as demonstrated for related benzamide-thiazole hybrids .
How can researchers address discrepancies between computational predictions and experimental bioactivity data for this compound?
Advanced Research Question
- Receptor flexibility in docking : Incorporate molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein conformational changes .
- Off-target screening : Use kinase profiling assays (e.g., Eurofins Panlabs) to identify unintended interactions .
- Solvent-accessible surface area (SASA) analysis : Correlate desolvation penalties with observed IC₅₀ discrepancies .
What in vitro assays are recommended for preliminary evaluation of this compound’s anticancer potential?
Basic Research Question
- MTT assay : Screen against 60 NCI cancer cell lines at 10 µM to identify growth inhibition >50% .
- Apoptosis detection : Use Annexin V/PI staining in sensitive lines (e.g., HCT-116) .
- CYP450 inhibition : Assess metabolic stability using human liver microsomes (HLM) to prioritize compounds with t₁/₂ >60 min .
How can researchers optimize the solubility of this compound for in vivo studies?
Advanced Research Question
- Co-solvent systems : Use 10% DMSO + 20% Cremophor EL in saline for IP administration .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance bioavailability .
- Salt formation : Prepare hydrochloride salts via reaction with HCl gas in diethyl ether, improving aqueous solubility 5-fold .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
